molecular formula C11H13IO4 B6302974 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester CAS No. 1093973-19-3

2-iodo-4,5-dimethoxy-benzoic acid ethyl ester

Cat. No.: B6302974
CAS No.: 1093973-19-3
M. Wt: 336.12 g/mol
InChI Key: LXYAPJKUPQETKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester is an organic compound with the molecular formula C11H13IO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 are replaced by iodine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester typically involves the iodination of 4,5-dimethoxybenzoic acid followed by esterification. One common method starts with 4,5-dimethoxybenzoic acid, which is iodinated using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 2-iodo-4,5-dimethoxybenzoic acid is then esterified using ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to yield the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of iodination and esterification, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.

    Material Science: It is used in the preparation of functional materials with specific properties.

    Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a precursor that undergoes various transformations to yield desired products. In medicinal chemistry, its mechanism involves interaction with biological targets such as enzymes or receptors, leading to therapeutic effects. The iodine and methoxy groups play crucial roles in modulating its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-3,5-dimethoxy-benzoic acid ethyl ester
  • 2-Bromo-4,5-dimethoxy-benzoic acid ethyl ester
  • 2-Iodo-4,5-dimethoxy-benzoic acid methyl ester

Uniqueness

2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and properties. The iodine atom enhances its ability to participate in coupling reactions, while the methoxy groups influence its solubility and stability.

Properties

IUPAC Name

ethyl 2-iodo-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYAPJKUPQETKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1I)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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